Zinc, bromo[(trimethylsilyl)ethynyl]-
Description
Zinc, bromo[(trimethylsilyl)ethynyl]- is an organozinc compound featuring a zinc center coordinated by a bromo ligand and a trimethylsilylethynyl (TMS-ethynyl) group. Such organozinc reagents are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they facilitate carbon-carbon bond formation. For instance, zinc organometallics with aromatic substituents, such as Zinc, bromo[(3-chloro-2-fluorophenyl)methyl]-, demonstrate high synthetic utility with reported yields exceeding 85% .
Properties
CAS No. |
133381-93-8 |
|---|---|
Molecular Formula |
C5H9BrSiZn |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
bromozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.BrH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
SAHQTALYLDCWDU-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a zinc halide in the presence of a suitable base. One common method is the reaction of trimethylsilylacetylene with zinc bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of Zinc, bromo[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc, bromo[(trimethylsilyl)ethynyl]- can undergo substitution reactions where the bromo group is replaced by other nucleophiles.
Coupling Reactions: The compound is frequently used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Reduction Reactions: It can also participate in reduction reactions, where the zinc center acts as a reducing agent.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate and activate the trimethylsilylacetylene.
Inert Atmosphere: To prevent oxidation and moisture interference during reactions.
Major Products Formed:
Substituted Ethynyl Compounds: Formed through substitution reactions.
Coupled Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules through cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Biology:
Medicine:
Drug Development: Its unique reactivity makes it a valuable tool in the synthesis of drug candidates, particularly in the formation of carbon-carbon bonds.
Industry:
Mechanism of Action
The mechanism of action of Zinc, bromo[(trimethylsilyl)ethynyl]- in chemical reactions typically involves the activation of the zinc center, which facilitates the transfer of the ethynyl group to an electrophilic substrate. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Related Compounds
Research Findings and Implications
- Reactivity Trends: Zinc organometallics with electron-withdrawing substituents (e.g., bromo) exhibit enhanced electrophilicity, favoring transmetallation in cross-coupling. The TMS-ethynyl group’s steric bulk may slow reaction kinetics but improve selectivity .
- Synthetic Utility : The high yield (87%) of Zinc, bromo[(3-chloro-2-fluorophenyl)methyl]- underscores the robustness of zinc-mediated protocols, suggesting analogous efficiency for the TMS-ethynyl variant with optimized conditions .
- Safety Considerations: Pyridine-based analogs require stringent safety protocols due to inhalation risks, a concern less prevalent in organozinc compounds handled under inert atmospheres .
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